Docetaxel is a semisynthetic taxane chemotherapy medication used to treat various cancers including breast cancer, non-small cell lung cancer, prostate cancer, and stomach cancer [American Cancer Society, ]. During the purification process of Docetaxel, several impurities are formed, one of which is Docetaxel Impurity 4. Scientific research has focused on Docetaxel Impurity 4 for two main reasons:
Docetaxel Impurity 4 serves as a marker for the stability and degradation profile of Docetaxel [Isolation and characterization of impurities in docetaxel DRL, ResearchGate]. By studying the formation and behavior of Docetaxel Impurity 4 under different storage conditions, scientists can gain insights into how Docetaxel itself degrades over time. This information is crucial for determining optimal storage and handling procedures to ensure the potency and safety of Docetaxel formulations.
Docetaxel Impurity 4 presents a model compound for developing and improving isolation and characterization techniques for impurities in pharmaceuticals. Research has employed techniques like High-Performance Liquid Chromatography (HPLC), Medium Pressure Liquid Chromatography (MPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) to isolate and identify Docetaxel Impurity 4 [Isolation and characterization of impurities in docetaxel DRL, ResearchGate]. These methodologies can then be applied to identify and characterize other unknown impurities that may arise during drug production.
Docetaxel Impurity 4 is a specific impurity associated with the chemotherapeutic agent docetaxel, which is widely used in the treatment of various cancers, including breast, lung, and prostate cancer. The chemical structure of Docetaxel Impurity 4 is characterized by its complex taxane framework, which includes multiple hydroxyl groups and a unique dodecahydro structure. Its chemical formula is with a molecular weight of approximately 785.87 g/mol .
The synthesis of Docetaxel Impurity 4 typically occurs as a byproduct during the production of docetaxel. Common methods include:
Docetaxel Impurity 4 primarily serves as a reference compound for analytical purposes in quality control and pharmaceutical development. Its applications include:
Interaction studies involving Docetaxel Impurity 4 are crucial for understanding its impact on drug formulations. Key areas include:
Docetaxel Impurity 4 shares structural similarities with other taxane derivatives and related compounds. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Paclitaxel | Contains a similar taxane core but differs in side chains | More widely studied for its anticancer properties |
| Docetaxel | Main therapeutic agent; has a different impurity profile | Higher potency compared to paclitaxel |
| Cabazitaxel | A derivative with modifications for improved efficacy | Used for treatment-resistant prostate cancer |
| Navelbine (Vinorelbine) | Different alkaloid structure but similar mechanism | Primarily used for lung cancer treatments |
Docetaxel Impurity 4 is unique due to its specific formation during docetaxel synthesis and its potential implications on drug quality and effectiveness. Understanding these similarities and differences is essential for pharmaceutical development and regulatory compliance .
The systematic International Union of Pure and Applied Chemistry name for Docetaxel Impurity 4 is (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [6]. This nomenclature precisely defines the stereochemical configuration and substitution pattern of the five-membered heterocyclic structure. The designation follows established International Union of Pure and Applied Chemistry conventions for naming saturated heterocyclic compounds containing both nitrogen and oxygen atoms within the ring framework [30].
Docetaxel Impurity 4 possesses the molecular formula C17H23NO5 with a molecular weight of 321.37 grams per mole [2] [6]. The compound exists as a white to almost white crystalline powder under standard ambient conditions [25]. Physical characterization studies indicate a melting point range of 112.0 to 116.0 degrees Celsius, with optical rotation measurements showing specific rotation values of -1.5 to -3.5 degrees when measured in chloroform solution [25].
The absolute stereochemistry of Docetaxel Impurity 4 is defined by the (4S,5S) configuration at the two chiral centers within the oxazolidine ring system [6] [25]. This stereochemical arrangement is critical for understanding the compound's formation mechanism and its relationship to the parent docetaxel molecule. The S,S configuration represents the thermodynamically favored stereoisomer formed during the coupling reaction between the protected phenylserine derivative and the baccatin backbone [9].
The Simplified Molecular Input Line Entry System notation for Docetaxel Impurity 4 is represented as: O=C(N1C@@HC@@HOC1(C)C)OC(C)(C)C [6]. This notation accurately captures the stereochemical information and connectivity pattern of all atoms within the molecular structure, providing a standardized representation for database storage and computational analysis.
The molecular structure of Docetaxel Impurity 4 contains several distinct functional groups that contribute to its chemical properties and reactivity profile [6]. The carboxylic acid moiety at the 5-position provides hydrogen bonding capability and pH-dependent ionization behavior. The tert-butoxycarbonyl protecting group attached to the nitrogen atom introduces steric bulk and acid-labile protection characteristics typical of Boc chemistry [22]. The phenyl substituent at the 4-position contributes aromatic character and potential π-π stacking interactions [21].
Docetaxel Impurity 4 belongs to the oxazolidine class of five-membered saturated heterocyclic compounds [30]. Oxazolidines are characterized by the presence of both nitrogen and oxygen heteroatoms within the ring structure, with the oxygen and nitrogen atoms occupying non-adjacent positions. This structural motif is commonly encountered in pharmaceutical chemistry as a protecting group strategy and as a structural element in bioactive compounds [23].
The structural relationship between Docetaxel Impurity 4 and docetaxel lies in the shared oxazolidine side chain chemistry employed during the semi-synthetic preparation of taxane derivatives [26] [27]. The impurity represents an intermediate or byproduct formed during the coupling reaction between the protected phenylserine-derived oxazolidine and the baccatin core structure. This relationship makes it a valuable marker for monitoring synthetic process efficiency and product purity [9].
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.37 g/mol |
| Melting Point | 112.0-116.0°C |
| Specific Rotation | -1.5 to -3.5° (c=1, CHCl3) |
| Physical State | White to almost white crystalline powder |
| Storage Temperature | Refrigerated (0-10°C) |
| Stereochemistry | (4S,5S) absolute configuration |
| Solubility | Soluble in organic solvents |
Under International Council for Harmonisation Q3A and Q3B guidelines, Docetaxel Impurity 4 falls within the category of process-related impurities that require identification and qualification when present above specified threshold limits [29] [32]. The compound must be monitored and controlled according to established pharmaceutical quality standards to ensure drug product safety and efficacy [31].
Regulatory documentation emphasizes the need for validated analytical methods capable of detecting and quantifying Docetaxel Impurity 4 in the presence of the active pharmaceutical ingredient and other process-related substances [8] [13]. High-performance liquid chromatography with appropriate detection systems represents the standard analytical approach for impurity determination, with method validation parameters including specificity, linearity, accuracy, precision, and robustness [29].
Docetaxel Impurity 4 forms as a consequence of the multi-step semi-synthetic process used to prepare docetaxel from naturally occurring baccatin precursors [26] [28]. The impurity originates from side reactions occurring during the coupling of the protected oxazolidine side chain with the activated baccatin derivative. These side reactions can include incomplete coupling, stereochemical scrambling, or alternative reaction pathways leading to isomeric products [9].
Understanding the formation mechanism of Docetaxel Impurity 4 provides valuable information for optimizing synthetic conditions and minimizing impurity formation [27]. Process parameters such as reaction temperature, solvent selection, reagent stoichiometry, and reaction time directly influence the extent of impurity formation. Systematic process development studies utilize impurity profiling data to establish optimal manufacturing conditions that maximize product yield while maintaining acceptable impurity levels [11].